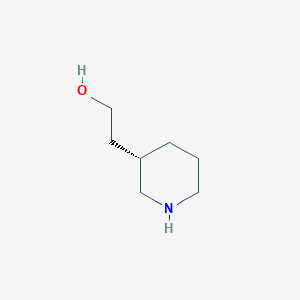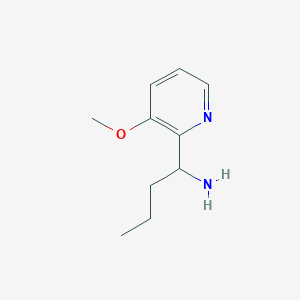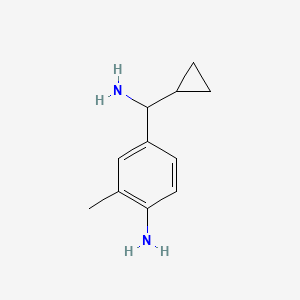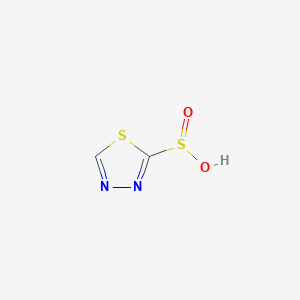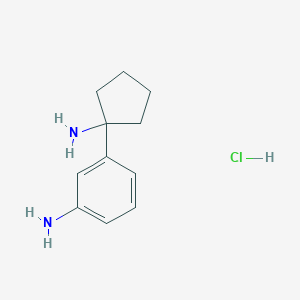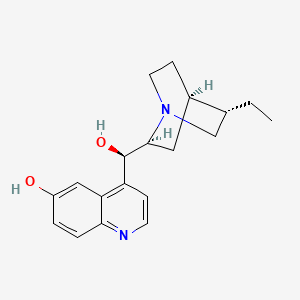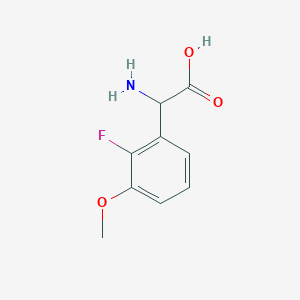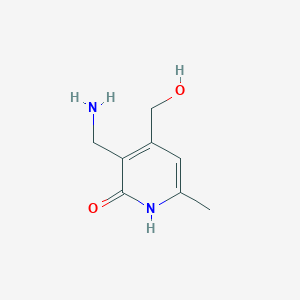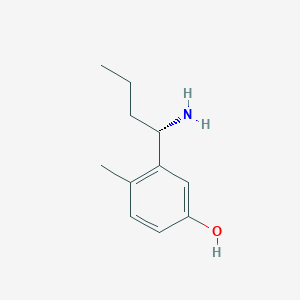
(S)-3-(1-Aminobutyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminobutyl)-4-methylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a phenol ring with a methyl substituent. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminobutyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and (S)-1-aminobutane.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond through nucleophilic substitution. The phenol group is activated using a suitable leaving group, followed by the addition of (S)-1-aminobutane under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-(1-Aminobutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the amino group or the phenol ring.
Substitution: The amino and phenol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminobutyl)-4-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Aminobutyl)-4-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
- (S)-4-(1-Aminobutyl)aniline
- (S)-1-(3-Fluorophenyl)pentan-1-amine
- (S)-1-(3-Chlorophenyl)pentylamine
Comparison: (S)-3-(1-Aminobutyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring and its (S)-configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminobutyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)10-7-9(13)6-5-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m0/s1 |
Clave InChI |
OUXHIVIYLKNRML-NSHDSACASA-N |
SMILES isomérico |
CCC[C@@H](C1=C(C=CC(=C1)O)C)N |
SMILES canónico |
CCCC(C1=C(C=CC(=C1)O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


